Adenine octosyl acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adenine octosyl acid is a unique compound characterized by its unusual 8-carbon furanosyl nucleoside core. This compound is part of a group of nucleoside antibiotics that exhibit a wide range of bioactivities, including antibacterial, antifungal, antitumor, and antiviral properties . The structure of this compound is notable for its bicyclic uronic acid nucleoside framework, which is a precursor to other important compounds such as polyoxin and nikkomycin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of adenine octosyl acid involves several key steps. One of the primary methods includes the oxidative dephosphorylation of 3′-enolpyruvyl uridine 5′-monophosphate (3′-EUMP) catalyzed by the enzyme PolJ, followed by the cyclization of octofuranulose-uronic acid (OFUA) to this compound through a radical reaction catalyzed by the enzyme PolH . This process highlights the importance of enzymatic catalysis in the formation of the high-carbon sugar nucleoside scaffold.
Industrial Production Methods
Industrial production of this compound typically involves the use of biotechnological methods, leveraging the capabilities of microorganisms such as Streptomyces species. These microorganisms are engineered to produce the necessary enzymes (PolJ and PolH) that facilitate the biosynthesis of this compound from simpler precursors .
Chemical Reactions Analysis
Types of Reactions
Adenine octosyl acid undergoes various chemical reactions, including:
Oxidation: The oxidative dephosphorylation of 3′-EUMP to form this compound.
Cyclization: The cyclization of OFUA to this compound through a radical reaction.
Common Reagents and Conditions
The key reagents involved in the synthesis of this compound include 3′-EUMP and the enzymes PolJ and PolH. The reaction conditions typically involve controlled environments that facilitate enzymatic activity, such as specific pH levels and temperatures conducive to enzyme function .
Major Products
The major product of these reactions is this compound itself, which serves as a precursor to other biologically active compounds such as polyoxin and nikkomycin .
Scientific Research Applications
Adenine octosyl acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of adenine octosyl acid involves its role as a nucleoside antibiotic. The compound targets specific enzymes involved in the biosynthesis of fungal cell walls, such as chitin synthetase. By inhibiting these enzymes, this compound disrupts the formation of the fungal cell wall, leading to the death of the fungal cells .
Comparison with Similar Compounds
Adenine octosyl acid can be compared to other nucleoside antibiotics such as:
- Ezomycin
- Malayamycin
- Polyoxin
- Nikkomycin
These compounds share similar structural features, such as the high-carbon sugar nucleoside scaffold, but differ in their specific bioactivities and target enzymes . This compound is unique due to its specific enzymatic synthesis pathway and its role as a precursor to other important nucleoside antibiotics .
Properties
CAS No. |
60825-13-0 |
---|---|
Molecular Formula |
C13H15N5O6 |
Molecular Weight |
337.29 g/mol |
IUPAC Name |
2-(6-aminopurin-9-yl)-3,7-dihydroxy-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyran-5-carboxylic acid |
InChI |
InChI=1S/C13H15N5O6/c14-10-6-11(16-2-15-10)18(3-17-6)12-7(20)9-8(24-12)4(19)1-5(23-9)13(21)22/h2-5,7-9,12,19-20H,1H2,(H,21,22)(H2,14,15,16) |
InChI Key |
FPRRULCKTZISLW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OC1C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.